5-bromo-2-chloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide
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Overview
Description
5-bromo-2-chloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide is a chemical compound that has garnered significant attention in the scientific community for its diverse properties. This compound is characterized by its unique structure, which includes a benzamide core substituted with bromine and chlorine atoms, as well as a dihydrothiazolo[2,3-c][1,2,4]triazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Cyclization: Formation of the dihydrothiazolo[2,3-c][1,2,4]triazole ring through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: Use of catalysts to enhance reaction rates.
Temperature Control: Precise temperature regulation to favor desired reaction pathways.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the halogens.
Scientific Research Applications
5-bromo-2-chloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-bromo-2-chloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives with halogen substitutions and triazole moieties. Examples include:
Uniqueness
What sets 5-bromo-2-chloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties.
Properties
IUPAC Name |
5-bromo-2-chloro-N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN4OS/c12-6-1-2-8(13)7(5-6)9(18)14-10-15-16-11-17(10)3-4-19-11/h1-2,5H,3-4H2,(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPGGIJLMPNSSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NN=C(N21)NC(=O)C3=C(C=CC(=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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